Scholaricine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Scholaricine is an alkaloid that has been isolated from Alstonia boonei, a tree of West Africa . It is known for its medicinal properties .

Synthesis Analysis

Scholaricine-type alkaloids are the major in vivo exposed chemical components of A. scholaris . The main metabolic reactions of A. scholaris alkaloids include hydroxylation and glucuronidation .

Molecular Structure Analysis

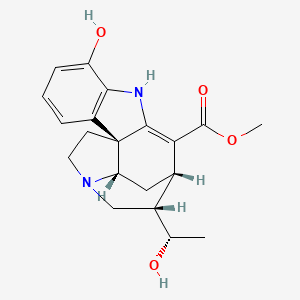

The molecular structure of Scholaricine is C20H24N2O4 . It has a molecular weight of 356.4 .

Chemical Reactions Analysis

The main metabolic reactions of A. scholaris alkaloids include hydroxylation and glucuronidation . Quantitative analysis showed that all samples contain picrinine, picralinal, akuammidine, and 19 S scholaricine, but these alkaloids varied in their amount .

Physical And Chemical Properties Analysis

Scholaricine is a powder with a molecular formula of C20H24N2O4 and a molecular weight of 356.4 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Applications De Recherche Scientifique

Ethnomedicinal Applications

Scholaricine is derived from Alstonia scholaris, a tropical tree native to the Indian subcontinent, Australasia, and the Malay Peninsula . This plant is well-documented in Traditional Chinese Medicine and Ayurveda for its potential to treat fever, pain, inflammation, cancer, respiratory, and skin disorders .

Phytochemistry

Alstonia scholaris is known to contain nearly 169 alkaloids along with iridoids, coumarins, flavonoids, and steroids . Scholaricine-type alkaloids are one of the major in vivo exposed chemical components of A. scholaris .

Antiviral Activity

Strictamine, an alkaloid isolated from Alstonia scholaris, has shown an equipotent antiviral activity to that of acyclovir . This suggests that scholaricine and related alkaloids could have potential applications in antiviral therapies.

Anti-Inflammatory and Analgesic Effects

Alkaloids such as picrinine, vallesamine, and scholaricine produced in vivo anti-inflammatory and analgesic effects . This indicates that scholaricine could be used in the development of new anti-inflammatory and pain-relieving drugs.

Protection Against Radiation-Induced Damage

Pretreatment of mice with a hydroalcohol bark extract of Alstonia scholaris, which contains scholaricine, protected against whole-body γ-irradiation-induced hematological and biochemical changes . This suggests that scholaricine could have potential applications in radiation therapy.

Bioavailability

The oral bioavailability of scholaricine-type alkaloids is higher than that of vallesamine-type and picrinine-type alkaloids . This indicates that scholaricine could be more effectively absorbed and utilized by the body, enhancing its therapeutic potential.

Seasonal Variation in Alkaloid Production

The production of alkaloids, including scholaricine, in Alstonia scholaris varies due to tissue-specific metabolism and seasonal variation . This could have implications for the harvesting and extraction of scholaricine for therapeutic applications.

Potential for Commercialization

Despite over 100 patents and numerous pharmacological activities of Alstonia scholaris, only one product has reached the market . This suggests a gap between the existing knowledge and the requisites for commercialization of scholaricine and related products.

Mécanisme D'action

Target of Action

Scholaricine primarily targets vincristine-resistant KB cells, a type of cancer cell . It reverses the multidrug resistance in these cells, making them more susceptible to treatment .

Mode of Action

Scholaricine interacts with its targets by reversing their resistance to drugs. This is achieved by inhibiting the efflux pump mechanism that these cells use to expel drugs, thereby increasing the intracellular concentration of the drug and enhancing its therapeutic effect .

Biochemical Pathways

It is known that scholaricine’s action involves the inhibition of the efflux pump mechanism, which is a crucial component of the multidrug resistance pathway .

Pharmacokinetics

The pharmacokinetic properties of Scholaricine indicate a rapid onset of action, with a Tmax (time to reach maximum concentration) within 10 minutes for Scholaricine . It is then eliminated from the plasma after 24 hours . These properties suggest that Scholaricine has good bioavailability, which is crucial for its therapeutic effect .

Result of Action

The primary result of Scholaricine’s action is the reversal of multidrug resistance in vincristine-resistant KB cells . This increases the effectiveness of drug treatments against these cells, potentially leading to better treatment outcomes .

Action Environment

The action, efficacy, and stability of Scholaricine can be influenced by various environmental factors. While specific studies on Scholaricine are limited, research on similar compounds suggests that factors such as temperature, pH, and the presence of other substances can affect the stability and efficacy of alkaloids

Orientations Futures

Despite over 100 patents and numerous pharmacological activities of A. scholaris, only one product has reached the market . The discovery of new potent antiviral indole alkaloids will require structure-activity relationship studies with natural analogues of this scaffold . This suggests a gap between the existing knowledge and the requisites for commercialization of A. scholaris derived products .

Propriétés

IUPAC Name |

methyl (1R,11S,12S,17S)-6-hydroxy-12-[(1S)-1-hydroxyethyl]-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2(7),3,5,9-tetraene-10-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4/c1-10(23)12-9-22-7-6-20-13-4-3-5-14(24)17(13)21-18(20)16(19(25)26-2)11(12)8-15(20)22/h3-5,10-12,15,21,23-24H,6-9H2,1-2H3/t10-,11-,12-,15-,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNCUCBQZLQLSOF-IGWMUPSQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CN2CCC34C2CC1C(=C3NC5=C4C=CC=C5O)C(=O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H]1CN2CC[C@@]34[C@@H]2C[C@@H]1C(=C3NC5=C4C=CC=C5O)C(=O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.